![molecular formula C13H13N3O3S B4697245 methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4697245.png)
methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate
Overview
Description
Methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as MPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
Methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition can lead to a reduction in inflammation. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to have antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate is its versatility in various scientific research applications. It has shown potential in the treatment of various diseases, making it an attractive compound for drug development. However, one of the limitations of methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate research. One potential area of focus is the development of methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate and its potential applications in other disease areas. Finally, the development of more efficient synthesis methods for methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate could lead to increased availability and accessibility of the compound for scientific research.
Scientific Research Applications
Methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, anti-tumor agent, and anti-bacterial agent. Additionally, methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 3-(pyridin-4-ylmethylcarbamoylamino)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-12(17)11-10(4-7-20-11)16-13(18)15-8-9-2-5-14-6-3-9/h2-7H,8H2,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZAZAYXZGKENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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